molecular formula C19H19FN2O3 B2642425 4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide CAS No. 852131-99-8

4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide

Cat. No.: B2642425
CAS No.: 852131-99-8
M. Wt: 342.37
InChI Key: WJTMDUDQHDLZKK-UHFFFAOYSA-N
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Description

The compound 4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide features a benzamide core substituted with a fluorine atom at the 4-position. The nitrogen of the benzamide is dual-substituted with a 2-methoxyphenyl group and a pyrrolidinone-containing methyl moiety.

Properties

IUPAC Name

4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-25-17-6-3-2-5-16(17)22(13-21-12-4-7-18(21)23)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11H,4,7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTMDUDQHDLZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CN2CCCC2=O)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide, a synthetic compound with the molecular formula C19H19FN2O3, belongs to the class of amides and has been investigated for its potential biological activity. This article examines its synthesis, biological mechanisms, and potential therapeutic applications, drawing from diverse sources and studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves several key steps:

  • Formation of the Benzamide Core : The initial step typically involves the reaction of 2-fluorobenzoic acid with 2-methoxyaniline using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC).
  • Introduction of the Pyrrolidinone Moiety : The benzamide intermediate is then reacted with 2-oxopyrrolidine in the presence of a base such as triethylamine (TEA).
  • Final Coupling : The final product is obtained by coupling the intermediate with an appropriate alkylating agent to introduce the N-methyl group.

The compound's biological activity is likely linked to its interaction with various biological targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity and binding affinity, which can influence pharmacokinetics and pharmacodynamics.

Case Studies and Research Findings

Several studies highlight the potential therapeutic roles of compounds structurally related to this compound:

StudyFindings
Lin et al. (1997)Identified benzamide derivatives with significant antichagasic activity and moderate antineoplastic effects .
Liu et al. (2015)Reported on imidazolepyridine derivatives with high potency against cancer cells, suggesting potential parallels in activity for similar amide structures .
Lang et al. (2016)Found that certain benzofuran derivatives inhibited human lipoxygenases, indicating that structural modifications can lead to significant bioactivity against inflammatory pathways .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cell lines, potentially inhibiting tumor growth .
  • Antimicrobial Properties: Some related compounds have shown effectiveness against various bacterial strains, indicating that this compound may possess similar antimicrobial properties .
  • CNS Activity: The presence of the pyrrolidine moiety suggests potential applications in central nervous system disorders, as many pyrrolidine derivatives are known to exhibit neuroactive properties.

Therapeutic Applications

Given its structure and preliminary biological activity data, 4-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide holds promise for several therapeutic applications:

  • Cancer Treatment:
    • The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
    • Case studies have shown that modifications to similar benzamide structures can enhance their efficacy against specific cancer types .
  • Antimicrobial Agents:
    • Its potential as an antimicrobial agent could be explored further through clinical trials to evaluate effectiveness against resistant bacterial strains.
    • Research into related compounds has indicated significant antibacterial activity, suggesting a pathway for development .
  • Neurological Disorders:
    • The structural features suggest possible applications in treating conditions such as anxiety or depression.
    • Similar compounds have been investigated for their neuroprotective effects in preclinical studies.
  • Anticancer Activity Study:
    • A study demonstrated that derivatives similar to this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
  • Antimicrobial Testing:
    • Research on related compounds revealed effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 8 to 32 mg/mL .

Comparison with Similar Compounds

Structural Analog 1: p-MPPF (4-Fluoro-N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}benzamide)

Key Similarities :

  • Both compounds share a 4-fluorobenzamide backbone and a 2-methoxyphenyl group.
  • The ethyl linker between the benzamide and heterocyclic ring (piperazine vs. pyrrolidinone) is structurally analogous.

Key Differences :

  • Heterocyclic Group: p-MPPF contains a piperazine ring, while the query compound substitutes this with a pyrrolidinone (a lactam ring).
  • Biological Activity: p-MPPF is a well-characterized 5-HT1A receptor antagonist with demonstrated in vivo antagonism (ID50 = 3 mg/kg for hypothermia reversal in rats) . The pyrrolidinone in the query compound may alter receptor binding kinetics due to its rigid, hydrogen-bonding lactam structure.

Structural Analog 2: S 14506 (4-Fluoro-N-[2-[4-(7-Methoxy-1-naphthalenyl)-1-piperazinyl]ethyl]benzamide hydrochloride)

Key Similarities :

  • Both compounds have a fluorinated benzamide and a methoxy-substituted aromatic system (2-methoxyphenyl vs. 7-methoxynaphthalene).
  • The ethyl-piperazine linker in S 14506 is structurally analogous to the ethyl-pyrrolidinone group in the query compound.

Key Differences :

  • Aromatic System : S 14506 uses a naphthalene moiety , which enhances lipophilicity and may improve blood-brain barrier penetration compared to the simpler phenyl group in the query compound.
  • Activity: S 14506 acts as a 5-HT1A receptor agonist with cytotoxic activity in cancer cell lines (e.g., SH-SY5Y neuroblastoma) . The query compound’s pyrrolidinone group may shift its activity toward antagonism or alter selectivity.

Structural Analog 3: 25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)

Key Similarities :

  • Both compounds include a 2-methoxyphenyl group.

Key Differences :

  • Substituents: 25I-NBOMe has iodine and dimethoxy substitutions, targeting 5-HT2A receptors, unlike the fluorobenzamide and pyrrolidinone in the query compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Heterocyclic Group Biological Target Known Activity/ID50
Query Compound Benzamide 4-Fluoro, 2-methoxyphenyl Pyrrolidinone Hypothesized 5-HT1A/SERT Not reported
p-MPPF Benzamide 4-Fluoro, 2-methoxyphenyl Piperazine 5-HT1A receptor ID50 = 3 mg/kg (antagonist)
S 14506 Benzamide 4-Fluoro, 7-methoxynaphthalene Piperazine 5-HT1A receptor Agonist (cytotoxic in vitro)
25I-NBOMe Phenethylamine 4-Iodo, 2,5-dimethoxy, 2-methoxyphenyl None 5-HT2A receptor Psychedelic agonist

Implications of Structural Modifications

  • Pyrrolidinone vs.
  • Fluorine Substitution : The 4-fluoro group in the benzamide core is conserved across analogs, suggesting its role in optimizing pharmacokinetics (e.g., metabolic stability) .
  • Methoxy Positioning : The 2-methoxyphenyl group likely contributes to π-π stacking interactions with aromatic residues in receptor binding pockets, as seen in 5-HT1A-targeting compounds .

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